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Compound of Interest

Compound Name: 5-Azido Uridine

Cat. No.: B172926 Get Quote

Abstract: 5-Azido Uridine is a chemically modified nucleoside that has become an

indispensable tool for researchers studying RNA biology. By substituting the hydrogen at the 5-

position of the uracil base with an azide group, this molecule acts as a powerful chemical

reporter. Once metabolically incorporated into nascent RNA transcripts, the azide moiety

serves as a bioorthogonal handle for "click chemistry" reactions. This guide provides a

comprehensive overview of the chemical structure, properties, and key applications of 5-Azido
Uridine, offering in-depth protocols and expert insights for its use in monitoring RNA synthesis,

transcriptomic analysis, and cellular imaging.

Introduction: The Advent of Bioorthogonal RNA
Labeling
Understanding the lifecycle of RNA—from synthesis to decay—is fundamental to deciphering

the complexities of gene expression, cellular regulation, and disease pathogenesis. Traditional

methods often provide only a static snapshot of the total RNA population. The development of

bioorthogonal chemical reporters, such as 5-Azido Uridine and the more commonly used 5-

Ethynyl Uridine (EU), has revolutionized the field by enabling the specific labeling and tracking

of newly synthesized (nascent) RNA without perturbing the cell's natural processes.[1][2][3]

5-Azido Uridine, while less common in metabolic labeling of live cells compared to its alkyne

counterpart EU, is a critical reagent for in vitro transcription and specific enzymatic labeling

applications.[4][5][6] Its azide group is a key component for bioorthogonal ligation reactions,

allowing for the covalent attachment of probes for visualization, purification, and identification.
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Section 1: Chemical Properties and Structure
A precise understanding of the physicochemical properties of 5-Azido Uridine is essential for

its effective application in experimental design.

Molecular Identity and Characteristics
The core structure of 5-Azido Uridine consists of a ribose sugar linked to a 5-azidouracil

nucleobase. This modification minimally perturbs the overall structure of the uridine molecule,

allowing it to be recognized by cellular machinery in certain contexts.

Property Value Source

IUPAC Name

5-azido-1-[(2R,3R,4S,5R)-3,4-

dihydroxy-5-

(hydroxymethyl)oxolan-2-

yl]pyrimidine-2,4-dione

[7]

CAS Number 1355028-82-8 [7][8]

Molecular Formula C₉H₁₁N₅O₆ [7][8]

Molecular Weight 285.21 g/mol [7][8]

Appearance White to off-white solid [9]

Note: Properties for related triphosphate forms, such as 5-Azido-C3-UTP, differ. For example,

the molecular weight of the free acid form of 5-Azido-C3-UTP is 567.23 g/mol .[4][6]

Storage and Stability
Like many nucleoside analogs, 5-Azido Uridine and its derivatives require proper storage to

maintain chemical integrity.

Storage Conditions: Store at -20°C. It is crucial to avoid repeated freeze-thaw cycles.[4][5]

Shipping: Typically shipped on gel packs for short-term temperature stability.[4][5]

Shelf Life: When stored correctly, the compound is stable for at least 12 months from the

date of delivery.[4][5]
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Section 2: The Chemistry of a Bioorthogonal
Reporter
The utility of 5-Azido Uridine is rooted in the unique reactivity of its azide group, which

participates in highly specific and efficient bioorthogonal "click" reactions.

The Azide Group: A Versatile Chemical Handle
The azide (–N₃) functional group is exceptionally useful in chemical biology because it is nearly

absent in biological systems, preventing non-specific side reactions. It remains inert until it

encounters its specific reaction partner, an alkyne, under appropriate catalytic conditions. This

bioorthogonality is the foundation of its power as a chemical reporter.

Bioorthogonal "Click" Chemistry Reactions
The azide group on incorporated 5-Azido Uridine can be covalently linked to a reporter

molecule (e.g., a fluorophore or biotin) that contains an alkyne group. This is achieved through

two primary types of click chemistry.

The CuAAC reaction is the most common form of click chemistry.[10][11] It involves the

reaction between a terminal alkyne and an azide, catalyzed by a Copper(I) source, to form a

stable 1,4-disubstituted triazole ring.[10][11]

Mechanism Insight: The copper catalyst is essential for lowering the activation energy of the

reaction, allowing it to proceed rapidly at room temperature.[10] A reducing agent, such as

sodium ascorbate, is typically included to maintain copper in its active Cu(I) oxidation state.

[11]

Causality in Application: CuAAC is highly efficient and is the method of choice for fixed cells

or in vitro applications like labeling purified RNA. However, the cytotoxicity of the copper

catalyst limits its use in live cells.[10][12]
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

To overcome the issue of copper toxicity, SPAAC was developed for applications in living

systems.[10] This reaction uses a strained cyclooctyne (e.g., DBCO or BCN) instead of a

simple terminal alkyne. The high ring strain of the cyclooctyne provides the energy needed to

drive the reaction forward without a catalyst.[10]

Mechanism Insight: The release of ring strain is the thermodynamic driving force for the

reaction, making it bioorthogonal and suitable for live-cell imaging.[10]

Causality in Application: SPAAC is the preferred method for labeling nascent RNA in living

cells and organisms, as it avoids the cytotoxic effects of copper.[9][12] The trade-off is that

the reaction kinetics are generally slower than CuAAC.

Reactants
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Section 3: Applications and Experimental Protocols
While 5-Ethynyl Uridine (EU) is more commonly used for metabolic labeling in cells due to

better recognition by nucleoside salvage pathways, 5-Azido Uridine triphosphate (5-Azido-

UTP) is highly effective for in vitro applications.[13][14]

Workflow 1: In Vitro Transcription of Azide-Labeled RNA
This application is used to generate RNA transcripts containing azide groups for subsequent

functionalization, such as attaching probes for structural studies or crosslinking agents.[5][6]

Expertise & Causality: T7 RNA polymerase is known to be tolerant of modifications at the 5-

position of pyrimidines.[14] This makes it possible to substitute standard UTP with 5-Azido-

UTP in the transcription reaction mix to produce uniformly azide-modified RNA. The ratio of

modified to unmodified UTP can be adjusted to control the labeling density.

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components

at room temperature in the order listed:

Nuclease-Free Water: to a final volume of 20 µL

10X T7 Reaction Buffer: 2 µL

ATP, CTP, GTP Solution (10 mM each): 2 µL

UTP Solution (10 mM): 1 µL

5-Azido-C3-UTP Solution (10 mM): 1 µL (Adjust ratio with UTP as needed)[4]

Linearized DNA Template (0.5-1.0 µg): X µL

T7 RNA Polymerase: 2 µL

Incubation: Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.
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DNA Template Removal: Add 1 µL of DNase I and incubate at 37°C for 15 minutes.

Purification: Purify the azide-labeled RNA using a standard RNA cleanup kit or phenol-

chloroform extraction followed by ethanol precipitation.

Validation (Trustworthiness): The incorporation of the azide can be indirectly validated.

Perform a small-scale CuAAC reaction with an alkyne-fluorophore and run the product on a

denaturing polyacrylamide gel. A fluorescent band of the correct size confirms successful

labeling. A control reaction without 5-Azido-UTP should show no fluorescence.

Workflow 2: Post-Transcriptional Labeling and Imaging
Once azide-labeled RNA is generated, it can be conjugated to a reporter for visualization or

affinity purification.

This protocol is adapted for purified RNA and assumes the use of a commercially available kit

like the Click-iT® system for context, though components can be sourced individually.[15]

Prepare RNA: Resuspend 1-5 µg of purified azide-RNA in 20 µL of nuclease-free water.

Prepare Click Reaction Cocktail: In a separate tube, prepare the cocktail by adding

components in the following order (volumes based on Thermo Fisher's Click-iT® kits):[15]

Click-iT® Reaction Buffer: 10 µL

CuSO₄ Solution (25 mM): 2 µL

Alkyne-Fluorophore (e.g., Alexa Fluor 488 Alkyne): 1 µL

Click-iT® Reaction Buffer Additive 1 (Reducing Agent): 2 µL

Reaction: Immediately add the 25 µL of RNA to the 15 µL reaction cocktail. Mix gently by

pipetting.

Incubation: Incubate for 30 minutes at room temperature, protected from light.

Purification: Remove unreacted fluorophore and reagents by ethanol precipitation or using

an appropriate RNA purification column.
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Analysis: The labeled RNA can now be visualized by fluorescence microscopy after

introduction into cells (e.g., via microinjection) or analyzed via gel electrophoresis with a

fluorescence scanner.

Step 1: RNA Generation

Step 2: Bioorthogonal Reaction

Step 3: Downstream Application

Step 4: Analysis

In Vitro Transcription
(with 5-Azido-UTP)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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